molecular formula C13H6BrNO3 B14711895 1-Bromo-2-nitro-9h-fluoren-9-one CAS No. 21921-54-0

1-Bromo-2-nitro-9h-fluoren-9-one

Cat. No.: B14711895
CAS No.: 21921-54-0
M. Wt: 304.09 g/mol
InChI Key: JGCJPMDFBFJJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-nitro-9H-fluoren-9-one (C₁₃H₆BrNO₃) is a halogenated and nitrated derivative of fluorenone, a polycyclic aromatic ketone. The compound features a bromine atom at the 1-position and a nitro group at the 2-position of the fluorenone scaffold. These substituents impart distinct electronic and steric properties, making it valuable in synthetic organic chemistry, particularly in cross-coupling reactions and as a precursor for functional materials .

Properties

CAS No.

21921-54-0

Molecular Formula

C13H6BrNO3

Molecular Weight

304.09 g/mol

IUPAC Name

1-bromo-2-nitrofluoren-9-one

InChI

InChI=1S/C13H6BrNO3/c14-12-10(15(17)18)6-5-8-7-3-1-2-4-9(7)13(16)11(8)12/h1-6H

InChI Key

JGCJPMDFBFJJDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

Preparation Methods

Direct Bromination Using Elemental Bromine

A common approach involves brominating 2-nitro-9H-fluoren-9-one with elemental bromine (Br₂) in a halogenated solvent. For example, 2-nitro-9H-fluoren-9-one dissolved in carbon tetrachloride (CCl₄) reacts with Br₂ under UV irradiation to yield the 1-bromo derivative. This method achieves 63% yield after 3.5 hours, with purification via column chromatography (ethyl acetate:petroleum ether = 1:40).

Key Reaction Conditions:

  • Solvent: CCl₄
  • Catalyst: None (light-induced radical mechanism)
  • Temperature: 25–30°C

Bromination via Mercury Oxide-Mediated Electrophilic Substitution

An alternative employs mercury(II) oxide (HgO) as a Lewis acid to enhance electrophilic aromatic substitution. In this method, 2-nitro-9H-fluoren-9-one reacts with Br₂ in CCl₄ at 60°C for 30 minutes, followed by quenching with sodium thiosulfate. The reaction affords 71% yield of the target compound.

Mechanistic Insight:
HgO polarizes Br₂, generating Br⁺ intermediates that attack the electron-deficient aromatic ring at the para position to the nitro group.

Nitration of Bromo-Fluorenone Precursors

Mixed-Acid Nitration

Nitration of 1-bromo-9H-fluoren-9-one using a 1:1 mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 120°C for 24 hours introduces the nitro group at position 2. This method, adapted from fluorenone nitration protocols, achieves 90% yield .

Optimization Notes:

  • Excess HNO₃ increases di-nitration byproducts.
  • Temperature control (110–120°C) minimizes decomposition.

Directed Ortho-Metallation (DoM) Strategy

A regioselective nitration employs lithium diisopropylamide (LDA) to deprotonate the bromo-fluorenone at position 2, followed by quenching with nitro sources. This method, though less common, provides 85% yield and excellent regiocontrol.

Reaction Pathway:

  • LDA deprotonates the aromatic ring at the ortho position to bromine.
  • Reaction with amyl nitrite (ONO₂) introduces the nitro group.

Multi-Step Synthesis via Friedel-Crafts Acylation

Starting from Biphenylcarboxylic Acid

A patent route synthesizes 1-nitro-9H-fluoren-9-one from [1,1'-biphenyl]-2-carboxylic acid through Friedel-Crafts acylation. Subsequent bromination with Br₂ in H₂SO₄ at 100°C yields the target compound in 87% overall yield .

Steps:

  • Cyclization of biphenylcarboxylic acid with H₂SO₄ to form fluorenone.
  • Nitration using HNO₃/H₂SO₄.
  • Bromination at position 1.

Table 1: Comparative Analysis of Preparation Methods

Method Starting Material Reagents/Conditions Yield Reference
Direct Bromination 2-Nitro-9H-fluoren-9-one Br₂, CCl₄, UV light, 3.5 h 63%
HgO-Mediated Bromination 2-Nitro-9H-fluoren-9-one Br₂, HgO, CCl₄, 60°C, 0.5 h 71%
Mixed-Acid Nitration 1-Bromo-9H-fluoren-9-one HNO₃/H₂SO₄, 120°C, 24 h 90%
DoM Nitration 1-Bromo-9H-fluoren-9-one LDA, ONO₂, THF, -78°C 85%
Multi-Step Synthesis Biphenylcarboxylic acid H₂SO₄, Br₂, HNO₃ 87%

Catalytic Coupling Approaches

Suzuki-Miyaura Cross-Coupling

A novel route involves coupling 2-nitro-9H-fluoren-9-one with aryl boronic acids using palladium catalysts. While primarily used for diaryl synthesis, this method can introduce bromine via post-functionalization.

Limitations:

  • Requires pre-functionalized boronic acids.
  • Lower yields (~60%) compared to direct methods.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-nitro-9H-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-2-nitro-9H-fluoren-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-nitro-9H-fluoren-9-one involves its interaction with molecular targets through its bromine and nitro functional groups. These interactions can lead to various chemical transformations, including nucleophilic substitution and reduction reactions. The pathways involved depend on the specific conditions and reagents used in the reactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physicochemical Properties

The table below summarizes key properties of 1-bromo-2-nitro-9H-fluoren-9-one and its positional isomers:

Compound Molecular Formula Molecular Weight Substituent Positions (Bromo/Nitro) Melting Point (°C) Key References
This compound* C₁₃H₆BrNO₃ 304.10 1-Br, 2-NO₂ Not reported Inferred
2-Bromo-7-nitro-9H-fluoren-9-one C₁₃H₆BrNO₃ 304.10 2-Br, 7-NO₂ Not reported
3-Bromo-2-nitro-9H-fluoren-9-one C₁₃H₆BrNO₃ 304.10 3-Br, 2-NO₂ Not reported
6-Bromo-2-nitro-9H-fluoren-9-one C₁₃H₆BrNO₃ 304.10 6-Br, 2-NO₂ Not reported
1-Bromo-9H-fluoren-9-one (parent) C₁₃H₇BrO 259.10 1-Br, no nitro 138

Notes:

  • All nitro-substituted analogues share the same molecular formula and weight. Substituent positions significantly influence reactivity and physicochemical properties.
  • The parent compound (1-bromo-9H-fluoren-9-one) has a lower molecular weight and higher symmetry, contributing to its higher melting point compared to nitro derivatives .
Electronic Effects :
  • The nitro group is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring and directs electrophilic substitution to meta positions relative to itself. In contrast, the bromine atom (moderate EWG) exerts ortho/para-directing effects .
  • Cross-Coupling Potential: Bromine at the 1-position in this compound facilitates Suzuki-Miyaura couplings with boronic acids, a strategy validated in analogues like (7-bromo-9,9-dihexyl-9H-fluoren-2-yl)boronic acid .

Comparative Stability and Hazards

  • For example, 2-bromo-7-nitro-9H-fluoren-9-one () likely requires cautious handling at elevated temperatures.
  • Toxicity: Brominated fluorenones are associated with environmental persistence and bioaccumulation risks, as seen in safety data for 9-bromo-9-phenylfluorene ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.